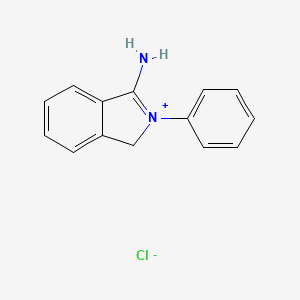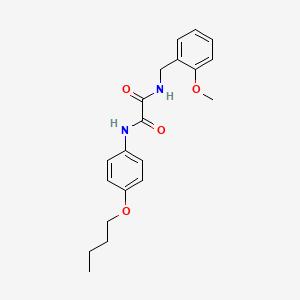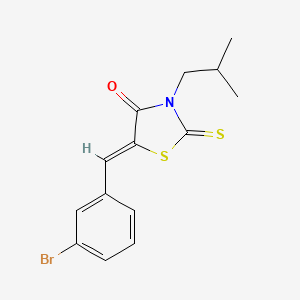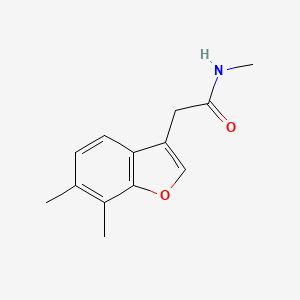![molecular formula C17H19ClN2O2 B4843165 N-[1-(4-chlorophenyl)propyl]-N'-(2-methoxyphenyl)urea](/img/structure/B4843165.png)
N-[1-(4-chlorophenyl)propyl]-N'-(2-methoxyphenyl)urea
Overview
Description
N-[1-(4-chlorophenyl)propyl]-N'-(2-methoxyphenyl)urea, also known as CMPI, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. CMPI is a urea-based compound that has been synthesized using various methods and has shown promising results in scientific research.
Mechanism of Action
The mechanism of action of N-[1-(4-chlorophenyl)propyl]-N'-(2-methoxyphenyl)urea is not fully understood, but it has been shown to inhibit the activity of various enzymes and proteins that are involved in cellular processes. N-[1-(4-chlorophenyl)propyl]-N'-(2-methoxyphenyl)urea has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. It has also been shown to inhibit the activity of protein kinase C, which is involved in cell signaling.
Biochemical and Physiological Effects:
N-[1-(4-chlorophenyl)propyl]-N'-(2-methoxyphenyl)urea has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the growth of fungi and viruses, and protect neurons from oxidative stress. N-[1-(4-chlorophenyl)propyl]-N'-(2-methoxyphenyl)urea has also been shown to modulate the immune system and inhibit inflammation.
Advantages and Limitations for Lab Experiments
N-[1-(4-chlorophenyl)propyl]-N'-(2-methoxyphenyl)urea has several advantages for lab experiments, including its high purity and stability, its ability to inhibit multiple targets, and its potential for use in drug development. However, N-[1-(4-chlorophenyl)propyl]-N'-(2-methoxyphenyl)urea also has some limitations, including its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for the study of N-[1-(4-chlorophenyl)propyl]-N'-(2-methoxyphenyl)urea. One direction is the development of new drugs based on N-[1-(4-chlorophenyl)propyl]-N'-(2-methoxyphenyl)urea that have improved pharmacological properties. Another direction is the study of the molecular mechanisms of N-[1-(4-chlorophenyl)propyl]-N'-(2-methoxyphenyl)urea's activity, which could lead to the identification of new targets for drug development. Additionally, the study of N-[1-(4-chlorophenyl)propyl]-N'-(2-methoxyphenyl)urea's effects on the immune system and inflammation could lead to the development of new treatments for autoimmune diseases and inflammatory disorders.
Scientific Research Applications
N-[1-(4-chlorophenyl)propyl]-N'-(2-methoxyphenyl)urea has been extensively studied for its potential applications in drug discovery and development. It has been shown to have anticancer, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs. N-[1-(4-chlorophenyl)propyl]-N'-(2-methoxyphenyl)urea has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
1-[1-(4-chlorophenyl)propyl]-3-(2-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2/c1-3-14(12-8-10-13(18)11-9-12)19-17(21)20-15-6-4-5-7-16(15)22-2/h4-11,14H,3H2,1-2H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWCHZGEMNREKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Cl)NC(=O)NC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(4-Chlorophenyl)propyl]-3-(2-methoxyphenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{3-[4-(2,3-dimethylphenyl)-1-piperazinyl]-3-oxopropyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4843098.png)





![6-ethoxy-4-({4-[2-(2-methyl-1-piperidinyl)-2-oxoethyl]-1-piperazinyl}methyl)-2H-chromen-2-one](/img/structure/B4843134.png)


![1-{[4-(methylthio)-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}indoline](/img/structure/B4843144.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-methylacetamide](/img/structure/B4843146.png)
![2,2'-[1,4-butanediylbis(thio)]bis(4,6-dimethylnicotinonitrile)](/img/structure/B4843172.png)